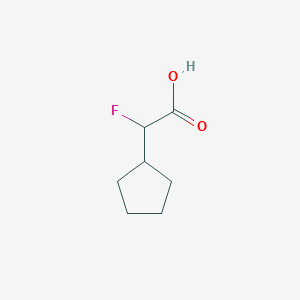

2-Cyclopentyl-2-fluoroacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQIHQJYSZZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentyl 2 Fluoroacetic Acid

Direct Fluorination Approaches to α-Fluoroacetic Acid Systems

Direct fluorination methods involve the introduction of a fluorine atom at the α-position of a pre-existing carboxylic acid or a suitable precursor. These approaches can be broadly categorized into electrophilic and nucleophilic strategies.

Electrophilic Fluorination Strategies (e.g., Acetyl Hypofluorite (B1221730) Mediated Processes)

Electrophilic fluorination has emerged as a powerful tool for the synthesis of α-fluorocarbonyl compounds. This strategy typically involves the reaction of an enolate or enol ether derivative of a carboxylic acid with an electrophilic fluorine source. nih.gov Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzensulfonimide (NFSI) are commonly employed for this purpose. nih.govwikipedia.org

One notable method involves the use of acetyl hypofluorite (AcOF), which can be generated in situ from fluorine gas. acs.orgnih.gov This reagent readily reacts with ketene (B1206846) acetals, derived from the corresponding carboxylic esters, to yield α-fluorocarboxylic esters. acs.orgnih.gov Subsequent hydrolysis affords the desired α-fluoroacetic acid. This approach is advantageous as it circumvents issues often associated with nucleophilic fluorination, such as elimination and rearrangement reactions, and is applicable to branched carboxylic acid derivatives. acs.orgnih.gov For instance, α-fluoroibuprofen has been successfully synthesized using this methodology. nih.gov The reaction is typically fast, making it suitable for the incorporation of isotopes like ¹⁸F for applications such as positron emission tomography (PET). nih.gov

| Agent | Full Name | Typical Substrate |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Enolates, Enol Ethers, Carboxylic Acids wikipedia.orgacs.orgorganic-chemistry.orgsigmaaldrich.cn |

| NFSI | N-fluorobenzensulfonimide | Enolates nih.gov |

| Acetyl Hypofluorite (AcOF) | Acetyl Hypofluorite | Ketene Acetals acs.orgnih.govresearchgate.net |

Nucleophilic Fluorination Methodologies and Associated Challenges

Nucleophilic fluorination offers an alternative route to α-fluoroacetic acids. This approach typically involves the displacement of a leaving group at the α-position of a carboxylic acid derivative with a fluoride (B91410) ion source. Common precursors include α-hydroxy or α-bromo esters. However, this method is often hampered by several challenges.

One significant issue is the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, particularly with secondary and tertiary substrates. acs.orgnih.gov Furthermore, reactions involving fluoride salts often require harsh conditions, such as high temperatures or the use of pressure autoclaves, and can result in low and non-reproducible yields. cdnsciencepub.com The synthesis of α-fluoroacetic acids via nucleophilic substitution has been explored using reagents like potassium fluoride (KF) or silver fluoride (AgF) on α-bromoesters, but these methods often suffer from the aforementioned drawbacks. cdnsciencepub.com

Researchers have sought to overcome these challenges through the development of specialized fluorinating agents and reaction conditions. For example, diethylaminosulfur trifluoride (DAST) and its analogues are used for the stereospecific substitution of a hydroxyl group with fluorine. tcichemicals.com However, these reagents can also promote side reactions. The use of less-fuming and more stable crystalline reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride has been reported to be more manageable. tcichemicals.com

Indirect Synthetic Routes to 2-Cyclopentyl-2-fluoroacetic Acid and Derivatives

Indirect methods involve the construction of the α-fluoroacetic acid skeleton from smaller, often fluorinated, building blocks or through transformations that introduce the fluorine atom as part of a broader synthetic sequence.

Building Block Strategies (e.g., Utilization of Fluorinated Malonate Esters)

A versatile and widely used indirect approach is the malonic ester synthesis. organicchemistrytutor.commasterorganicchemistry.com This strategy can be adapted to produce α-fluoroacetic acids by using a fluorinated malonic ester, such as diethyl fluoromalonate, as the starting material.

The synthesis commences with the deprotonation of the α-carbon of diethyl fluoromalonate using a suitable base, typically an alkoxide like sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile in a subsequent alkylation step. For the synthesis of this compound, the enolate would be reacted with a cyclopentyl halide, such as cyclopentyl bromide, in an SN2 reaction.

Following the alkylation, the resulting diethyl 2-cyclopentyl-2-fluoromalonate undergoes hydrolysis, usually under acidic or basic conditions, to convert the two ester groups into carboxylic acids. organicchemistrytutor.commasterorganicchemistry.com The final step is a decarboxylation, achieved by heating the dicarboxylic acid intermediate. This process removes one of the carboxyl groups as carbon dioxide, yielding the target molecule, this compound. organicchemistrytutor.commasterorganicchemistry.com This building block approach is highly effective for creating a wide range of substituted α-fluoroacetic acids. beilstein-journals.org

Decarboxylative Fluorination Reactions for α-Fluorocarboxylic Acid Synthesis

Decarboxylative fluorination has emerged as a powerful strategy for the synthesis of organofluorides from readily available carboxylic acids. nih.gov This method involves the replacement of a carboxyl group with a fluorine atom and can be particularly useful for accessing α-fluorocarboxylic acids from substituted malonic acids.

Several metal-catalyzed systems have been developed for this transformation. A notable example is the silver-catalyzed decarboxylative fluorination. nih.govorganic-chemistry.orgacs.org In this process, a silver(I) salt, such as silver nitrate (B79036) (AgNO₃), is used as a catalyst in conjunction with an electrophilic fluorine source like Selectfluor®. nih.govacs.org The reaction is often carried out in an aqueous solution under mild conditions. nih.govacs.org The proposed mechanism involves the oxidation of Ag(I) to a higher-valent silver species, which then facilitates the decarboxylation of the carboxylic acid to form a radical intermediate. This radical subsequently abstracts a fluorine atom to yield the fluorinated product. nih.govacs.org

This methodology has been successfully applied to malonic acid derivatives, providing a route to either gem-difluoroalkanes or α-fluorocarboxylic acids, with the outcome being tunable by the choice of base and solvent. nih.govorganic-chemistry.orgresearchgate.net This chemoselectivity makes it a valuable tool for synthetic chemists. nih.govorganic-chemistry.orgresearchgate.net Visible-light-promoted photoredox catalysis has also been employed for the decarboxylative fluorination of aliphatic carboxylic acids, offering an operationally simple and redox-neutral alternative. princeton.edunih.govacs.org

| Method | Catalyst/Promoter | Fluorine Source | Key Advantages |

|---|---|---|---|

| Silver-Catalyzed | AgNO₃ | Selectfluor® | Mild conditions, aqueous media, good functional group tolerance nih.govorganic-chemistry.orgacs.org |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Selectfluor® | Visible light, redox-neutral, operational simplicity princeton.edunih.govacs.org |

| Transition-Metal-Free | Base (e.g., Li₂CO₃) | Selectfluor® | Avoids transition metals, applicable to electron-rich heteroaromatics acs.orgacs.org |

Fluorine-Adaptation of Established Organic Transformations for Access to α-Fluorocarboxylic Acids

Established name reactions in organic chemistry can be adapted to incorporate fluorine, providing novel pathways to α-fluorocarboxylic acids. The Reformatsky reaction is a prime example of such an adaptation.

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. beilstein-journals.org By using a fluorinated α-halo ester, such as ethyl bromofluoroacetate, this reaction can be used to synthesize α-fluoro-β-hydroxy esters. acs.orgnih.govacs.org These intermediates can then be further manipulated to yield the desired α-fluoroacetic acids. For instance, mild alkaline hydrolysis of the ester group furnishes the corresponding α-fluoro-β-hydroxy acid. acs.orgnih.gov

The reaction has been shown to be effective with a range of aldehydes and ketones. acs.org The use of catalytic amounts of cerium(III) chloride has been reported to improve yields and simplify the procedure. acs.orgnih.gov Furthermore, the development of asymmetric versions of the fluorinated Reformatsky reaction, using chiral ligands, allows for the enantioselective synthesis of chiral α-fluoro-β-hydroxy esters, which are valuable building blocks in medicinal chemistry. le.ac.uk This adaptation of a classic transformation highlights the ingenuity of synthetic chemists in expanding the toolbox for organofluorine chemistry. oup.comresearchgate.net

Practical and Scalability Considerations in this compound Synthesis

The successful synthesis of this compound on a practical scale requires careful consideration of several factors, from achieving the desired stereochemistry to ensuring the economic viability of the chosen route.

Stereochemical Generality and Control in α-Fluorination Processes

Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis, particularly for chiral molecules like this compound. The development of catalytic, asymmetric α-fluorination reactions has provided powerful tools to access enantiomerically enriched α-fluoro carboxylic acid derivatives.

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate, in this case, a derivative of cyclopentylacetic acid, to direct the stereochemical outcome of the fluorination reaction. After the fluorine atom is introduced, the auxiliary is removed, yielding the desired enantiomer of the product. The choice of chiral auxiliary is crucial and can be tailored to achieve high diastereoselectivity in the fluorination step. For instance, Evans auxiliaries have been widely used in asymmetric synthesis and could be applied to the synthesis of this compound.

Another powerful approach is asymmetric catalysis , which utilizes a chiral catalyst to control the stereochemistry of the reaction. This method is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the α-fluorination of carboxylic acid derivatives, both metal-based and organocatalytic systems have been developed.

Metal-Catalyzed Fluorination: Chiral metal complexes, such as those based on titanium, copper, or palladium, can act as Lewis acids to activate the substrate towards fluorination. nih.gov The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the fluorinating agent, leading to the preferential formation of one enantiomer. nih.gov For example, a catalytic system employing a chiral nucleophile and an achiral transition metal complex working in tandem has been shown to be highly effective for the enantioselective α-fluorination of acid chlorides. nih.gov This dual activation strategy could be adapted for the synthesis of this compound from the corresponding acid chloride.

Organocatalytic Fluorination: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have emerged as a powerful alternative to metal-based catalysts for enantioselective fluorination. nih.gov These catalysts can activate the substrate through the formation of chiral intermediates, such as enolates or enamines, which then react with an electrophilic fluorine source like Selectfluor®. nih.gov Planar chiral isothiourea catalysts have also demonstrated high efficiency in the enantioselective fluorination of carboxylic acids, providing access to a broad range of optically active α-fluoroesters with high yields and excellent enantioselectivity. organic-chemistry.org Kinetic resolution of racemic α-chloroaldehydes using a chiral organocatalyst has also been shown to be an effective strategy for producing α-chloro-α-fluoroaldehydes with high enantioselectivity, which could be a potential precursor to the target acid. beilstein-journals.org

The table below summarizes some potential catalytic systems for the stereocontrolled synthesis of this compound derivatives.

| Catalyst Type | Example Catalyst/System | Substrate | Fluorinating Agent | Potential Outcome |

| Metal-Based | Chiral Nucleophile/Achiral Transition Metal Complex nih.gov | Cyclopentylacetyl chloride | N-Fluorodibenzenesulfonimide (NFSI) | Enantiomerically enriched this compound derivatives |

| Organocatalyst | Planar Chiral Isothiourea organic-chemistry.org | Cyclopentylacetic acid | Electrophilic Fluorine Source | Optically active 2-Cyclopentyl-2-fluoroesters |

| Organocatalyst | Cinchona Alkaloid Derivatives/Selectfluor® nih.gov | Cyclopentylacetic acid derivative | Selectfluor® | Chiral α-fluorinated carbonyl compounds |

Operational Efficiency and Economic Feasibility of Synthetic Routes

The operational efficiency and economic feasibility of a synthetic route are paramount for its practical application, especially in an industrial setting. Key factors influencing these aspects include the cost and availability of starting materials and reagents, reaction conditions, yields, and the ease of purification.

The choice of the fluorinating agent is a significant cost driver. While elemental fluorine (F₂) is the most atom-economical source of fluorine, its high reactivity and toxicity necessitate specialized handling and equipment, making it less practical for many applications. acsgcipr.org Safer and more manageable electrophilic fluorinating agents, such as Selectfluor® and N-Fluorodibenzenesulfonimide (NFSI), are commercially available but can be expensive, particularly on a large scale. acsgcipr.orgresearchgate.net A quantitative reactivity scale for various electrophilic fluorinating reagents has been developed, which can aid in selecting the most appropriate reagent based on reactivity and cost. rsc.org

Enzymatic synthesis represents an emerging and potentially highly efficient and sustainable approach. nih.govfao.org Biocatalytic methods can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. nih.gov Techno-economic analyses of biocatalytic processes are crucial to assess their industrial viability. ornl.govresearchgate.net

The table below outlines some considerations for the economic feasibility of different fluorination approaches.

| Approach | Key Economic Drivers | Advantages | Disadvantages |

| Chiral Auxiliaries | Cost of the auxiliary, number of synthetic steps (attachment and removal) | High stereoselectivity, well-established methods numberanalytics.comnumberanalytics.com | Stoichiometric use of chiral material, additional synthetic steps |

| Asymmetric Catalysis | Cost of the catalyst (metal and ligands), catalyst loading | Low catalyst loading, high atom economy | Catalyst development can be challenging, potential for metal contamination |

| Enzymatic Fluorination | Enzyme production and stability, substrate scope | High selectivity, mild conditions, environmentally friendly nih.gov | Limited substrate scope, enzyme stability can be an issue nih.gov |

Mitigation of Common Synthetic Obstacles (e.g., Eliminations and Rearrangements)

The synthesis of this compound is susceptible to common side reactions, including elimination and rearrangement, which can significantly reduce the yield of the desired product.

Elimination reactions are a primary concern, particularly when using nucleophilic fluorination methods or when the intermediate can readily lose a proton and a leaving group. In the context of synthesizing this compound, the elimination of HF from the product or an intermediate could lead to the formation of 1-cyclopentenylacetic acid or 2-cyclopentylideneacetic acid. The use of non-nucleophilic bases and careful control of reaction temperature can help to minimize these elimination pathways. The reaction of ketene acetals with acetyl hypofluorite (AcOF) has been reported to circumvent problems associated with eliminations in nucleophilic fluorinations. organic-chemistry.org

Rearrangements , such as the Wagner-Meerwein rearrangement, are another potential pitfall, especially given the presence of the cyclopentyl ring, which can undergo ring expansion or contraction under carbocationic conditions. wikipedia.org If a carbocation is formed at the α-position during the fluorination process, a 1,2-hydride or alkyl shift could occur, leading to rearranged products. For instance, electrophilic fluorination of alkenes can proceed via a Wagner-Meerwein type rearrangement. nih.govbeilstein-archives.orgnih.gov To mitigate this, reaction conditions that avoid the formation of discrete carbocation intermediates are preferred. This can be achieved by using fluorinating agents that react through a more concerted mechanism or by employing catalytic systems that control the reaction pathway. For example, palladium-promoted Wagner-Meerwein rearrangement and fluorination cascades have been observed, highlighting the importance of catalyst choice in controlling such rearrangements. researchgate.net

The following table details potential side reactions and strategies for their mitigation in the synthesis of this compound.

| Side Reaction | Description | Mitigation Strategies |

| β-Elimination | Loss of HF from the product or an intermediate to form an unsaturated cyclopentylacetic acid derivative. | Use of non-nucleophilic bases, low reaction temperatures, choice of fluorinating agent (e.g., AcOF with ketene acetals). organic-chemistry.org |

| Wagner-Meerwein Rearrangement | Skeletal rearrangement of a carbocationic intermediate, potentially leading to ring-expanded or other isomeric products. wikipedia.org | Avoidance of strongly acidic conditions that promote carbocation formation, use of catalytic systems that proceed via non-carbocationic pathways, careful selection of fluorinating agent. nih.govbeilstein-archives.orgnih.gov |

Chemical Reactivity and Derivatization Pathways of 2 Cyclopentyl 2 Fluoroacetic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in 2-Cyclopentyl-2-fluoroacetic acid, it serves as a primary site for modification. Standard transformations applicable to carboxylic acids can be readily applied to generate a variety of derivatives.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is typically reversible. Alternatively, for a more irreversible and often higher-yielding reaction, the carboxylic acid can first be converted to a more reactive acyl halide. youtube.com

Amidation: Reaction with amines, often facilitated by coupling agents or after conversion to an acid chloride, yields the corresponding amide. This pathway is fundamental in peptide synthesis and the creation of complex nitrogen-containing molecules. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-Cyclopentyl-2-fluoroethanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Halides: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can replace the hydroxyl group of the carboxylic acid with a halogen, most commonly chlorine, to form 2-Cyclopentyl-2-fluoroacetyl chloride. scribd.com This acid halide is a highly reactive intermediate, primed for nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Table 1: Key Transformations of the Carboxylic Acid Group

| Reaction Type | Reagents/Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Acid Halide Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

Reactions Involving the α-Fluorine Substituent

The α-fluorine atom significantly influences the molecule's reactivity. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group under normal conditions. However, under specific circumstances, it can be displaced or involved in elimination reactions.

Nucleophilic Substitution: Displacing the α-fluorine via a nucleophilic substitution reaction (Sɴ2 or Sɴ1) is challenging but can be achieved using potent nucleophiles or by enhancing the leaving group ability of the fluoride (B91410). nih.gov For instance, specialized fluorinating reagents like amine/HF complexes can sometimes be used in reverse to facilitate substitution. nih.govrsc.org Silver fluoride (AgF) has been used to promote fluorine-halogen exchange, a principle that could potentially be applied to displace the α-fluorine with other halides under specific conditions. nih.govresearchgate.net The reaction's success is highly dependent on the substrate and reaction conditions, as elimination can be a competing pathway. nih.govresearchgate.net

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of hydrogen fluoride (HF) could theoretically occur to form 1-cyclopentylidenecarboxylic acid, although this is less common due to the poor leaving group nature of fluoride.

Chemical Modifications of the Cyclopentyl Moiety

The cyclopentyl ring consists of sp³-hybridized carbon atoms, which are generally less reactive than the carboxylic acid or the α-carbon. However, modifications can be achieved, typically through radical-based reactions.

Free-Radical Halogenation: In the presence of a halogen (e.g., Br₂) and UV light or a radical initiator, C-H bonds on the cyclopentyl ring can be substituted with a halogen atom. This reaction is often non-selective, leading to a mixture of mono- and poly-halogenated products at various positions on the ring.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially offer a more selective means of functionalizing the cyclopentyl ring. These advanced techniques could introduce new functional groups at specific positions, although this would require the development of a tailored catalytic system.

Decarboxylation Pathways of α-Fluoro Carboxylic Acids

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for carboxylic acids, particularly when the resulting carbanion or radical is stabilized. youtube.comorganicchemistrytutor.com For α-fluoro carboxylic acids, this transformation can be initiated through several methods, often leading to the formation of a fluoroalkane.

Photoredox Catalysis: A prominent modern method for decarboxylation involves visible light-promoted photoredox catalysis. nih.govprinceton.edu In this process, the carboxylic acid is oxidized to form a carboxyl radical, which rapidly extrudes CO₂. The resulting α-fluoroalkyl radical can then be trapped by a suitable reagent. researchgate.netnih.gov For example, a fluorinating reagent can act as a fluorine atom transfer agent to yield a gem-difluoro compound, or a hydrogen atom source can produce a monofluoromethyl group. nih.gov

Hunsdiecker-type Reactions: The silver salt of the carboxylic acid can react with a halogen (e.g., bromine) to yield a fluoro-bromo-cyclopentane via decarboxylation. This classic method, and its modern variants, proceeds through a radical mechanism. acs.org

Xenon Difluoride: Alkanoic acids can undergo fluorodecarboxylation upon reaction with xenon difluoride (XeF₂), replacing the entire carboxyl group with a fluorine atom. cdnsciencepub.com The mechanism is proposed to involve the formation of a fluoroxenon ester intermediate which then fragments. cdnsciencepub.com

Perfluorinated carboxylic acids (PFCAs) have been shown to undergo decarboxylation in polar aprotic solvents, which generates reactive perfluoroalkyl ion intermediates that subsequently degrade. nsf.govyuntsg.com While this compound is not perfluorinated, these studies highlight that decarboxylation is a key initial step in the degradation of fluorinated acids. nsf.gov

Stereochemical Aspects and Asymmetric Synthesis of 2 Cyclopentyl 2 Fluoroacetic Acid

Enantioselective Synthetic Strategies (e.g., Organocatalytic Approaches)

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for achieving this. acs.orgrsc.org While direct organocatalytic fluorination of 2-cyclopentylacetic acid itself is not extensively documented, analogous reactions provide a strong basis for potential synthetic routes.

One of the most successful organocatalytic strategies for the α-fluorination of carbonyl compounds is enamine catalysis. nih.govnih.govprinceton.edu In this approach, a chiral amine catalyst, often derived from cinchona alkaloids or proline, reacts with a carbonyl precursor of the target acid, such as an aldehyde or ketone, to form a chiral enamine intermediate. This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in a highly face-selective manner, leading to the formation of one enantiomer of the α-fluorinated product over the other. nih.govstorkapp.me

For the synthesis of 2-cyclopentyl-2-fluoroacetic acid, a plausible precursor would be cyclopentylacetic aldehyde. The enantioselective α-fluorination of this aldehyde, mediated by a chiral imidazolidinone catalyst, would yield the corresponding α-fluoro aldehyde with high enantiomeric excess. nih.govstorkapp.me Subsequent oxidation of the aldehyde group would then furnish the desired this compound. The table below summarizes representative results for the organocatalytic α-fluorination of aldehydes, which can be considered model reactions for this approach.

| Aldehyde Substrate | Catalyst | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

| Propanal | (S)-2-(Triphenylmethyl)pyrrolidine | NFSI | 92% | nih.gov |

| 3-Phenylpropanal | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | 99% | storkapp.me |

| Cyclohexanecarboxaldehyde | L-proline | NFSI | 90% | researchgate.net |

Isothiourea catalysts have also been shown to be effective in the enantioselective fluorination of carboxylic acids to provide α-fluoroesters with high yields and excellent enantioselectivities. organic-chemistry.org This approach could be directly applicable to a derivative of cyclopentylacetic acid.

Diastereoselective Control in α-Fluorination Reactions

When a molecule already contains a chiral center, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions aim to control the formation of these stereoisomers. In the context of this compound, if a chiral auxiliary is attached to the precursor molecule, the existing chirality of the auxiliary can influence the stereochemical outcome of the α-fluorination step.

The principle of diastereoselective control relies on the chiral auxiliary creating a sterically or electronically biased environment around the reactive center. This bias directs the incoming electrophilic fluorine reagent to one face of the enolate, leading to the preferential formation of one diastereomer. For instance, in the fluorination of chiral N-acyloxazolidinones, the bulky substituent on the oxazolidinone ring effectively shields one face of the corresponding enolate, forcing the fluorinating agent to approach from the less hindered side. wikipedia.org

While specific studies on the diastereoselective fluorination of a cyclopentylacetic acid derivative are limited, the principles can be extrapolated from related transformations. For example, the diastereoselective trifluoromethylthiolation of chiral enamines derived from β-ketoesters has been achieved with high diastereoselectivity by using a chiral diamine auxiliary. mdpi.com Similarly, highly diastereoselective aldol (B89426) reactions of 3-fluorooxindoles have been developed, demonstrating that a fluorine atom can influence the stereochemical course of a reaction. researchgate.net The key to achieving high diastereoselectivity is the careful choice of the chiral auxiliary and reaction conditions to maximize the energy difference between the transition states leading to the different diastereomers.

Classical and Modern Resolution Techniques for Enantiopure this compound

Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers.

Classical Resolution: A well-established method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base, often a naturally occurring alkaloid like brucine, strychnine, or a chiral amine such as (R)- or (S)-1-phenylethylamine. The resulting salts are diastereomers and therefore have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt.

Modern Resolution Techniques: Kinetic resolution is a modern and powerful method for separating enantiomers. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. cyu.fr One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.

For this compound, enzymatic kinetic resolution could be a viable approach. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a carboxylic acid or its ester, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.gov Another advanced technique is dynamic kinetic resolution, where the slower-reacting enantiomer is continuously racemized under the reaction conditions. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with high yield and enantioselectivity. nih.gov

The table below outlines a comparison of these resolution techniques.

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts based on different physical properties. | Well-established, can be cost-effective for large-scale separations. | Often requires trial-and-error to find a suitable resolving agent, maximum theoretical yield for one enantiomer is 50%. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. | Can provide high enantiomeric excess for both the product and the unreacted starting material. | Maximum theoretical yield for the product is 50%, requires careful monitoring of the reaction progress. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Theoretical yield of up to 100% of a single enantiomer. | Requires a catalyst for both the resolution and the racemization, which must be compatible. |

Application of Chiral Auxiliaries and Catalysts in Asymmetric Fluorination

The use of chiral auxiliaries is a robust and widely employed strategy in asymmetric synthesis. sigmaaldrich.comwordpress.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered and reused.

For the synthesis of this compound, a suitable achiral precursor, such as cyclopentylacetyl chloride, can be reacted with a chiral auxiliary, for instance, an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide. wikipedia.orgnih.gov Deprotonation of this amide would generate a chiral enolate, which would then react with an electrophilic fluorine source. The stereoselectivity of the fluorination is controlled by the chiral auxiliary, which directs the fluorinating agent to one face of the enolate. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of this compound. cyu.frnih.gov

A particularly relevant and advanced strategy involves the use of dual catalysis. For example, a catalytic, enantioselective α-fluorination of acid chlorides can be achieved using a combination of a chiral nucleophilic catalyst and a transition metal-based Lewis acid co-catalyst. nih.gov This "dual activation" strategy generates a metal-coordinated, chiral ketene (B1206846) enolate in situ, which is then efficiently fluorinated. This method offers the advantage of using only a catalytic amount of the chiral source.

The table below provides examples of chiral auxiliaries and catalysts used in asymmetric α-functionalization reactions relevant to the synthesis of this compound.

| Chiral Auxiliary/Catalyst | Precursor Type | Key Features | Reference |

| Evans Oxazolidinones | Carboxylic acid derivatives (e.g., acid chlorides) | Forms a chiral imide, provides high diastereoselectivity in enolate reactions. | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Carboxylic acid derivatives | Forms a chiral amide, effective for asymmetric alkylations. | wikipedia.orgnih.gov |

| Fluorinated Oxazolidines (FOX) | Amide enolates | Fluorinated auxiliary that can enhance diastereoselectivity. | cyu.fr |

| Chiral Nucleophile/Metal Lewis Acid Dual System | Acid chlorides | Catalytic approach generating a chiral ketene enolate. | nih.gov |

Theoretical and Computational Investigations of 2 Cyclopentyl 2 Fluoroacetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Cyclopentyl-2-fluoroacetic acid. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Key aspects of the electronic structure analysis include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the presence of the electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO, influencing its reactivity profile.

Furthermore, these calculations generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface visually represents the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In this compound, the area around the acidic proton of the carboxyl group would show a significant positive potential (blue region), indicating its susceptibility to deprotonation, while the oxygen and fluorine atoms would exhibit negative potential (red regions), indicating their electron-rich nature. These computational tools are invaluable for predicting how the molecule will interact with biological receptors or other chemical species. scirp.orgmdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculated using DFT at the B3LYP/6-31G(d) level of theory. Values are hypothetical and for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the molecule's electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

| Electrostatic Potential | -45 to +50 kcal/mol | Maps regions of positive and negative charge. |

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational flexibility of this compound. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The primary rotations of interest are around the bond connecting the cyclopentyl ring to the chiral carbon and the bond between the chiral carbon and the carboxyl group.

Conformational analysis helps identify the most stable, low-energy conformers, which are the most likely to be present under normal conditions. chemistrysteps.com The cyclopentyl ring itself is not planar and exists in fluxional "envelope" and "half-chair" conformations. biomedres.us The relative orientation of the bulky cyclopentyl group, the fluorine atom, and the carboxylic acid group determines the steric and electronic interactions within the molecule.

Computational methods, such as molecular mechanics or more advanced quantum mechanical calculations, can systematically scan the potential energy surface to locate these stable conformers. The results of such an analysis are crucial for understanding how the molecule's shape influences its physical properties and its ability to fit into the active site of a biological target. For instance, different conformers will present different surfaces for intermolecular interactions, affecting properties like solubility and crystal packing.

Table 2: Illustrative Conformational Analysis of this compound Relative energies are hypothetical and represent a plausible outcome of a computational scan.

| Conformer | Dihedral Angle (C-C-C-F) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Staggered 1 | 60° | 0.0 | 45% |

| Staggered 2 | 180° | 0.2 | 35% |

| Eclipsed 1 | 0° | 3.5 | <1% |

| Eclipsed 2 | 120° | 3.8 | <1% |

Prediction of Acidity Constants and Related Physicochemical Parameters Using Quantitative Structure-Activity Relationships (QSAR) and Artificial Neural Networks (ANN)

Predicting the acid dissociation constant (pKa) is vital for understanding the behavior of this compound in biological systems, as it determines the molecule's charge state at a given pH. Quantitative Structure-Activity Relationship (QSAR) models and Artificial Neural Networks (ANN) are powerful computational tools for this purpose. nih.govnih.gov

QSAR models establish a mathematical relationship between a molecule's structural or physicochemical descriptors and its biological activity or a property like pKa. researchgate.net For this compound, key descriptors would include electronic parameters (like atomic charges derived from quantum calculations), topological indices, and hydrophobicity parameters. The strong inductive electron-withdrawing effect of the alpha-fluorine atom is a dominant descriptor that significantly increases the acidity (lowers the pKa) compared to its non-fluorinated analog, cyclopentylacetic acid. researchgate.net

More recently, machine learning approaches, including deep neural networks (DNN) and graph convolutional neural networks (GCNN), have demonstrated high accuracy in pKa prediction. nih.govacs.orgchemrxiv.org These models are trained on large datasets of known acids and learn complex, non-linear relationships between molecular structure and acidity. rsc.org By inputting the structure of this compound, these models can generate a highly accurate pKa prediction, leveraging the learned patterns from thousands of other molecules.

Table 3: Comparison of Experimental and Predicted pKa Values

| Compound | Experimental pKa | Predicted pKa for Target | Method/Rationale |

|---|---|---|---|

| Acetic Acid | 4.76 | - | Baseline reference. |

| Fluoroacetic Acid | 2.59 wikipedia.org | - | Shows the strong acidifying effect of α-fluorine. wikipedia.org |

| Cyclopentylacetic Acid | ~4.99 | - | Shows the effect of the cyclopentyl group. nih.gov |

| This compound | Not Available | ~2.7 - 3.0 | Predicted using QSAR/ANN, accounting for both fluorine and cyclopentyl effects. |

Computational Elucidation of Reaction Mechanisms in Synthesis and Transformation

Computational chemistry provides a virtual laboratory to investigate the mechanisms of chemical reactions, offering insights into transition states, activation energies, and reaction pathways. This is particularly valuable for designing efficient synthetic routes to this compound and understanding its potential metabolic transformations.

Synthesis: The synthesis of α-fluoro carboxylic acids can be challenging. Computational methods can be used to model various synthetic strategies, such as the fluorination of a cyclopentylacetic acid precursor. By calculating the energy profiles for different reagents and reaction conditions (e.g., electrophilic vs. nucleophilic fluorination), chemists can identify the most energetically favorable and likely highest-yielding pathway before undertaking lab work. rsc.orgfrontiersin.org

Transformation: Understanding how this compound might be transformed or metabolized is crucial. The carbon-fluorine bond is exceptionally strong, but enzymatic defluorination is possible. Computational studies can model the interaction of the molecule with enzymes like fluoroacetate (B1212596) dehalogenase. researchgate.net By simulating the docking of the molecule into the enzyme's active site and calculating the energy barrier for the C-F bond cleavage, researchers can predict whether such a transformation is likely and what the metabolic products might be. rsc.org

Table 4: Hypothetical Computational Analysis of a Synthetic Step Reaction: Enolate of cyclopentylacetyl chloride + Electrophilic Fluorinating Agent. Values are illustrative.

| Parameter | Value | Interpretation |

|---|---|---|

| Reactant Complex Energy | 0.0 kcal/mol | Reference energy level. |

| Transition State Energy | +15.5 kcal/mol | Activation barrier; determines reaction rate. |

| Product Complex Energy | -25.0 kcal/mol | Overall reaction thermodynamics (exergonic). |

Structure-Property Relationship (SPR) Studies of Fluorinated Acetic Acids

Structure-Property Relationship (SPR) studies systematically investigate how changes in molecular structure affect physicochemical properties. For fluorinated acetic acids, the number and position of fluorine atoms dramatically alter properties like acidity, lipophilicity, and metabolic stability.

The primary effect of introducing a fluorine atom at the alpha-position (as in this compound) is a significant increase in acidity. researchgate.netnih.gov This is due to the powerful inductive electron-withdrawing effect of fluorine, which stabilizes the resulting carboxylate anion after deprotonation. The pKa of fluoroacetic acid is more than 100 times lower (a difference of over 2 pKa units) than that of acetic acid. wikipedia.org This trend is expected to hold for the cyclopentyl-substituted analog.

Fluorination also impacts lipophilicity (logP), a key parameter in drug design. While highly fluorinated chains can be very lipophilic, strategic single fluorine substitutions can sometimes decrease lipophilicity compared to the parent hydrocarbon, which can be beneficial for tuning a molecule's pharmacokinetic profile. researchgate.net SPR studies, combining experimental data from model compounds with computational predictions, provide a framework for rationally designing molecules like this compound with a desired balance of properties. nih.gov

Table 5: Structure-Property Relationships in Acetic Acid Analogs (Illustrative Predictions)

| Compound | Structure | Key Structural Feature | Effect on Acidity (pKa) | Effect on Lipophilicity (logP) |

|---|---|---|---|---|

| Acetic Acid | CH₃COOH | Methyl group | Baseline (4.76) | Low (-0.17) |

| Fluoroacetic Acid | FCH₂COOH | α-Fluorine | Greatly Increased (~2.59) wikipedia.org | Similar/Slightly Lower |

| Cyclopentylacetic Acid | C₅H₉CH₂COOH | Cyclopentyl group | Slightly Decreased (~4.99) nih.gov | Increased (~1.9) nih.gov |

| This compound | C₅H₉CHFCOOH | Both features | Greatly Increased (~2.8, predicted) | Increased (~2.0, predicted) |

Research Applications and Utility in Organic Synthesis

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral α-fluorinated carboxylic acids are recognized as valuable building blocks in the synthesis of complex, stereochemically defined molecules. The presence of a fluorine atom at the α-position can significantly influence the acidity, lipophilicity, and metabolic stability of a molecule, making these building blocks attractive for pharmaceutical and agrochemical research. In principle, 2-Cyclopentyl-2-fluoroacetic acid, if resolved into its separate enantiomers, could serve as a versatile chiral intermediate. However, there is a lack of specific published examples demonstrating the use of enantiomerically pure this compound in the asymmetric synthesis of more complex chiral compounds. The synthesis of chiral cyclopentanoid derivatives is an active area of research, but studies to date have focused on other chiral precursors.

Contribution to the Development of Novel Fluorination Reagents and Methodologies

The development of new reagents and methods for fluorination is a critical area of organic chemistry. While α-fluorocarboxylic acids are typically the products of fluorination reactions rather than reagents themselves, they can undergo further chemical transformations. For instance, decarboxylative fluorination is a known method for generating fluorinated compounds. However, there is no evidence in the current body of scientific literature to suggest that this compound has been used in the development of new fluorination reagents or has played a role in novel fluorination methodologies.

Utilization in Probe Molecule Synthesis for Chemical Biology Research

Chemical probes are essential tools for studying biological systems. The incorporation of fluorine can be advantageous in the design of such probes, for example, by enhancing binding affinity or providing a signal for ¹⁹F NMR spectroscopy. Small-molecule fluorescent probes are a cornerstone of chemical biology, enabling the visualization of biochemical and biological processes. While the synthesis of various chemical probes is an active field of research, there are no specific reports of this compound being used as a scaffold or precursor for the synthesis of probe molecules for chemical biology research.

Strategic Incorporation of Radioisotopes for Preclinical Research (e.g., ¹⁸F for Positron Emission Tomography Tracer Development)

Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The development of novel ¹⁸F-labeled PET tracers is crucial for diagnosing and monitoring diseases. α-Fluorocarboxylic acids can be valuable precursors for the synthesis of ¹⁸F-labeled tracers. For example, 2-¹⁸F-fluoropropionic acid has been investigated as a PET imaging agent for prostate cancer, with the hypothesis that it may mimic acetate metabolism.

Theoretically, ¹⁸F-labeled this compound could be synthesized and evaluated as a PET tracer. The cyclopentyl group might influence its biodistribution and uptake in specific tissues. However, a thorough search of the scientific literature reveals no studies on the radiosynthesis of ¹⁸F-2-Cyclopentyl-2-fluoroacetic acid or its evaluation as a PET tracer for preclinical research.

Future Directions and Emerging Research Avenues for 2 Cyclopentyl 2 Fluoroacetic Acid

Innovations in Green Chemistry Approaches for its Synthesis

The synthesis of fluorinated molecules is traditionally associated with hazardous reagents and significant waste generation. dcatvci.org Green chemistry offers a framework to mitigate these issues by designing chemical processes that are safer, more efficient, and environmentally benign. numberanalytics.comdcatvci.org Future research into the synthesis of 2-Cyclopentyl-2-fluoroacetic acid will likely prioritize these principles.

A major focus is the replacement of environmentally persistent reagents, such as certain per- and polyfluoroalkyl substances (PFAS), with safer alternatives. engineeringness.comsciencedaily.com Research has demonstrated successful PFAS-free methods for introducing trifluoromethyl groups, and similar principles can be adapted for monofluorination. engineeringness.comsciencedaily.com This involves utilizing alternative fluorine sources like cesium fluoride (B91410) in more controlled reaction systems. engineeringness.comsciencedaily.com

Table 1: The 12 Principles of Green Chemistry and Their Application

| Principle | Description | Relevance to this compound Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing synthetic routes with high yields and selectivity to minimize byproduct formation. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Using catalytic methods that incorporate the fluorine atom efficiently without large leaving groups. dcatvci.org |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | Avoiding toxic solvents and hazardous fluorinating agents in favor of safer alternatives. dcatvci.org |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | Not directly applicable to synthesis, but to the design of the final product's application. dcatvci.org |

| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Employing water, supercritical fluids, or recyclable solvents instead of volatile organic compounds. dcatvci.org |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Developing reactions that proceed at ambient temperature and pressure, potentially using flow chemistry or biocatalysis. dcatvci.org |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Exploring bio-derived starting materials for the cyclopentyl or acetyl moieties. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. | Developing direct C-H fluorination methods to avoid pre-functionalization steps. dcatvci.org |

| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. | Employing transition-metal, organo-, or biocatalysts for the fluorination step. numberanalytics.comdcatvci.org |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. | Designing the final molecule to be biodegradable after its intended use. dcatvci.orgnumberanalytics.com |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Integrating process analytical technology (PAT) in flow chemistry setups to monitor reaction progress. dcatvci.org |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. | Using stable, solid fluorinating agents and contained systems like flow reactors to handle hazardous intermediates safely. nih.gov |

Integration of Flow Chemistry Techniques in Fluorination Reactions

Flow chemistry, where reactions are performed in a continuous stream through a reactor, is emerging as a powerful technology for synthesizing fluorinated compounds. numberanalytics.comscispace.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.govnih.gov

For the synthesis of this compound, flow chemistry can address several challenges inherent in fluorination. Many fluorinating agents are highly reactive and can lead to exothermic reactions that are difficult to control in large batches. scispace.com In a flow reactor, the small reaction volume at any given time minimizes safety risks. nih.gov This technique also allows for the safe in-situ generation and immediate use of toxic or unstable intermediates, such as (difluoroiodo)arenes. nih.gov

The use of packed-bed reactors, where a solid catalyst or reagent is packed into a column through which the reaction mixture flows, is particularly promising. sciencedaily.com This setup increases the surface area for reaction, improving efficiency and allowing for easier separation of the product from the catalyst. sciencedaily.com Researchers have successfully used microfluidic flow modules for fluorination, demonstrating high efficiency and the potential for automation. sciencedaily.comnih.gov The precise control over residence time in a flow reactor can also minimize the formation of side products and improve yield and selectivity. nih.govyoutube.com

Exploration of Chemoenzymatic Pathways for Chiral Fluorinated Carboxylic Acids

The creation of specific stereoisomers (enantiomers) is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Chemoenzymatic synthesis, which combines chemical reactions with biocatalytic steps using enzymes, offers a highly selective and sustainable route to chiral molecules. nih.govchimia.ch This approach is a key area of future research for producing enantiomerically pure this compound.

While fluorine is rare in natural compounds, researchers are adapting enzymes to perform fluorination reactions or to act on fluorinated substrates. nih.govchemrxiv.org For instance, aldolases have been shown to catalyze the addition of fluoropyruvate to various aldehydes, creating chiral fluorinated products with high stereopurity. nih.govnih.gov Hydrolases, such as lipases and esterases, can perform kinetic resolutions of racemic fluorinated carboxylic acid esters, separating the enantiomers by selectively hydrolyzing one over the other. mdpi.com

Another promising avenue is the use of fluorinase enzymes, which can catalyze the formation of a C-F bond directly. acsgcipr.orgnumberanalytics.com Although the substrate scope is currently limited, ongoing research in enzyme engineering aims to broaden their applicability. acsgcipr.org Directed evolution, a process that mimics natural selection in the lab, has been used to create novel enzymes that can catalyze enantioselective C-H fluorinations on various substrates. chemrxiv.orgchemistryviews.org Such an enzyme could potentially be engineered to act on a precursor of this compound, installing the fluorine atom with high stereocontrol. chemrxiv.orgchemistryviews.org

Table 2: Enzymatic Strategies for Chiral Fluorinated Compound Synthesis

| Enzyme Class | Strategy | Potential Application for this compound | Key Advantage |

| Hydrolases (Lipases, Esterases) | Kinetic resolution of racemic esters. mdpi.com | Separation of (R)- and (S)-2-Cyclopentyl-2-fluoroacetic acid esters. | High enantiomeric purity of both resulting acid and unreacted ester. mdpi.com |

| Aldolases | Asymmetric C-C bond formation using a fluorinated substrate. nih.govnih.gov | Synthesis of a chiral precursor to the target acid. | Creates densely functionalized chiral building blocks. researchgate.net |

| Fluorinases | Direct nucleophilic fluorination (SN2 type). acsgcipr.org | Potential for direct, stereospecific fluorination of a suitable precursor. | Operates under mild, aqueous conditions. acsgcipr.org |

| Evolved Nonheme Fe Enzymes | Directed evolution for enantioselective C-H fluorination. chemrxiv.orgchemistryviews.org | Direct, asymmetric fluorination at the C2 position of a cyclopentylacetic acid derivative. | High catalytic activity and enantioselectivity. chemistryviews.org |

Development of Advanced Catalytic Systems for Stereoselective Fluorination

Achieving high stereoselectivity in the fluorination step is a primary challenge in synthesizing chiral molecules like this compound. numberanalytics.com Significant research is dedicated to developing advanced catalytic systems that can control the three-dimensional arrangement of atoms during the reaction. mdpi.com These systems fall into several major categories, each with unique advantages.

Transition Metal Catalysis: Catalysts based on metals like palladium, nickel, copper, and ruthenium have been instrumental in developing asymmetric fluorination reactions. numberanalytics.comnih.gov These catalysts can create a rigid chiral environment around the substrate, directing the fluorinating agent to one face of the molecule. acs.org For example, palladium complexes have been used for the enantioselective fluorination of β-ketoesters and oxindoles, while nickel catalysts can directly fluorinate α-aryl acetic acid derivatives. nih.govacs.org

Organocatalysis: Metal-free organic molecules can also act as highly effective chiral catalysts. numberanalytics.com This approach avoids the cost and potential toxicity associated with heavy metals. Chiral isothiourea catalysts, for instance, have been used for the direct, highly enantioselective α-fluorination of carboxylic acids. mdpi.com

Chiral Anion Phase-Transfer Catalysis: This innovative strategy uses a chiral anion, such as a phosphate, to pair with a cationic fluorinating agent like Selectfluor. nih.govresearchgate.net The chiral anion ferries the fluorinating agent into the organic phase and delivers it to the substrate in a stereocontrolled manner, enabling highly enantioselective reactions. nih.govresearchgate.net

These advanced catalytic methods provide a powerful toolkit for the synthesis of specific enantiomers of this compound, which will be critical for evaluating its potential biological applications. numberanalytics.com

Leveraging Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Prediction

For this compound and its derivatives, AI can be employed in several ways:

Compound Design: Deep learning models can predict the biological activity or physicochemical properties of novel fluorinated compounds before they are ever synthesized. researchgate.netnih.gov For example, a model could screen virtual libraries of related structures to identify derivatives of this compound with improved properties, such as enhanced binding affinity to a biological target. nih.gov Specialized models are being developed specifically to predict the effects of fluorine substitution on a molecule's bioactivity. researchgate.net

Synthetic Route Prediction: One of the most significant challenges in chemistry is determining the best way to synthesize a target molecule. AI-powered retrosynthesis tools can analyze a target structure and propose a step-by-step synthetic pathway by working backward from the final product to commercially available starting materials. youtube.com This can save immense amounts of time and resources by suggesting viable routes and avoiding dead ends. nih.gov

Reaction Optimization: Machine learning algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a chemical reaction, including complex fluorination steps. rsc.org By learning from existing reaction data, these models can guide experimental design to maximize yield and minimize side products. youtube.comrsc.org

The integration of AI promises to make the discovery and synthesis of new compounds like this compound more efficient, cost-effective, and targeted. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-2-fluoroacetic acid, and how do reaction conditions influence yield?

The synthesis of fluorinated acetic acid derivatives often involves multistep strategies. For analogs like 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid, methods include Friedel-Crafts acylation to introduce the cyclopentyl group, followed by fluorination using agents like Selectfluor™ or DAST (Diethylaminosulfur trifluoride) . Temperature control (<0°C for fluorination) and anhydrous conditions are critical to minimize side reactions. Yields can be optimized by adjusting catalyst loading (e.g., Lewis acids for acylation) and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine substituents, while and NMR resolve cyclopentyl and acetic acid moieties .

- HPLC-MS : Validates purity and molecular weight, particularly for detecting fluorinated byproducts .

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives (e.g., salts) are synthesized .

Q. How should this compound be stored to ensure stability?

Store in airtight glass containers at 2–8°C to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light, which may degrade the fluoroacetic acid group . Stability under inert atmospheres (argon/nitrogen) is recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Molecular docking and MD simulations predict binding interactions with biological targets (e.g., enzymes). For example, fluorine’s electronegativity enhances hydrogen bonding with active sites, as seen in studies on fluorophenylacetic acid derivatives . Adjusting cyclopentyl substituents via QSAR models can improve lipophilicity (logP) and target selectivity .

Q. What strategies resolve contradictions in reactivity data for fluorinated acetic acid derivatives?

Discrepancies often arise from substituent effects (e.g., chloro vs. fluoro groups) or analytical method sensitivity. For example:

- Competing ring-opening reactions in cyclopentyl derivatives may skew HPLC purity assessments; validate with complementary techniques like NMR .

- Solvent polarity impacts fluorination efficiency: polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents may stabilize intermediates .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include exothermic fluorination steps and purification of stereoisomers . Solutions:

- Use flow chemistry to control temperature and mixing .

- Employ chiral chromatography or enzymatic resolution for enantiopure products .

Q. How does the cyclopentyl group influence the compound’s metabolic stability compared to other alicyclic substituents?

The cyclopentyl group enhances metabolic resistance by reducing cytochrome P450 enzyme recognition, as observed in analogs like 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. Comparative studies using hepatocyte assays and microsomal stability tests are recommended .

Methodological Considerations

Q. How can researchers differentiate this compound from structurally similar analogs?

Q. What ecological toxicity assessments are needed for this compound?

While no ecotoxicity data exists for this compound, standardize tests using Daphnia magna (acute toxicity) and OECD 301F (biodegradability) to evaluate environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.